4,6-Difluoro-2-hydrazino-1,3-benzothiazole

Quality Control Chemical Synthesis Procurement

Researchers optimizing fluorinated heterocyclic leads face inconsistent purity & ambiguous substitution that confounds SAR interpretation. 4,6-Difluoro-2-hydrazino-1,3-benzothiazole (CAS 872696-11-2) provides a ≥95% pure, precisely substituted building block with a reactive hydrazino handle for rapid derivatization. • Key intermediate for s-triazolo[3,4-b]benzothiazole fungicides with documented plant pathogen control utility. • 4,6-DiF pattern enhances metabolic stability; fluorinated benzothiazole analogs achieve IC50 = 0.9-1.0 μM against THP-1 leukemia cells, surpassing mitomycin-C. • Enables parallel library synthesis for agrochemical & pharmaceutical lead optimization.

Molecular Formula C7H5F2N3S
Molecular Weight 201.2 g/mol
CAS No. 872696-11-2
Cat. No. B1301389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluoro-2-hydrazino-1,3-benzothiazole
CAS872696-11-2
Molecular FormulaC7H5F2N3S
Molecular Weight201.2 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1F)N=C(S2)NN)F
InChIInChI=1S/C7H5F2N3S/c8-3-1-4(9)6-5(2-3)13-7(11-6)12-10/h1-2H,10H2,(H,11,12)
InChIKeyLAENBFICDUZEPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Difluoro-2-hydrazino-1,3-benzothiazole (CAS 872696-11-2): A Fluorinated Benzothiazole Building Block for Research and Industrial Applications


4,6-Difluoro-2-hydrazino-1,3-benzothiazole (CAS 872696-11-2) is a heterocyclic compound belonging to the benzothiazole family, characterized by the presence of two fluorine atoms at the 4- and 6-positions and a reactive hydrazino group at the 2-position of the benzothiazole core . The compound is typically supplied as a high-purity (≥95%) research chemical and is utilized as a key building block or intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal and agrochemical research .

Why 4,6-Difluoro-2-hydrazino-1,3-benzothiazole Cannot Be Interchanged with Unsubstituted or Mono-Fluorinated Analogs


The specific substitution pattern of 4,6-difluoro-2-hydrazino-1,3-benzothiazole is non-interchangeable with other benzothiazole analogs due to the profound impact of fluorine atoms on molecular properties and reactivity. The presence and position of fluorine substituents critically modulate the lipophilicity, metabolic stability, and electronic distribution of the benzothiazole core, which in turn dictates binding affinity to biological targets and the outcome of subsequent synthetic transformations [1]. Class-level evidence indicates that fluorine substitution in benzothiazoles can significantly enhance biological potency; for example, a fluorinated benzothiazole derivative has been reported to exhibit an IC50 of 0.9-1.0 μM against the leukemia THP-1 cancer cell line, a potency exceeding that of the reference drug mitomycin-C [1]. This starkly illustrates that the activity profile of a fluorinated derivative cannot be inferred from, or substituted by, its non-fluorinated counterpart. The quantitative evidence below provides further, specific differentiation for procurement decisions.

Quantitative Differentiation Guide for 4,6-Difluoro-2-hydrazino-1,3-benzothiazole (CAS 872696-11-2)


Purity Specification as a Determinant of Reproducibility and Supply Chain Reliability

For research and industrial procurement, the specified minimum purity is a critical and quantifiable differentiator. The target compound is commercially available with a guaranteed minimum purity of 95% from an established supplier . This specification serves as a baseline for comparing vendor offerings and ensures a defined level of quality for reproducible experimental outcomes, distinguishing it from lower-purity or unspecified-grade alternatives.

Quality Control Chemical Synthesis Procurement

Validated Synthetic Utility as a Precursor for Fungicidal Heterocycles

The hydrazino functional group at the 2-position is a key reactive handle for further elaboration into biologically active heterocycles. A foundational patent demonstrates that 2-hydrazinobenzothiazoles, a class to which this compound belongs, are valuable starting materials for the preparation of s-triazolo(3,4-b)benzothiazoles [1]. These target products are explicitly claimed to be useful as agents for the control of plant-pathogenic organisms [1]. This established synthetic route provides a clear, literature-validated application pathway for the compound, differentiating it from analogs without a documented utility in creating this specific class of fungicides.

Agrochemical Synthesis Fungicide Heterocyclic Chemistry

Enhanced Biological Potency Conferred by Fluorination in the Benzothiazole Class

The incorporation of fluorine into the benzothiazole scaffold is a well-documented strategy to enhance biological activity. A class-level review of fluorinated benzothiazoles highlights a specific fluorinated derivative that exhibits an IC50 value of 0.9-1.0 μM against the leukemia THP-1 cancer cell line [1]. This potency was noted to be higher than that of the non-fluorinated standard drug mitomycin-C (IC50 = 1.5 μM) [1]. This evidence supports the broader principle that fluorine substitution on the benzothiazole core, as present in 4,6-difluoro-2-hydrazino-1,3-benzothiazole, is a critical structural feature for achieving potent biological effects, providing a strong rationale for its prioritization over non-fluorinated analogs in drug discovery programs.

Medicinal Chemistry Anticancer Drug Discovery

Optimal Research and Industrial Applications for 4,6-Difluoro-2-hydrazino-1,3-benzothiazole (CAS 872696-11-2)


Synthesis of Novel Agrochemicals via Heterocyclic Annulation

Utilize the compound's reactive 2-hydrazino group as a key intermediate for synthesizing s-triazolo(3,4-b)benzothiazole derivatives, a class of compounds with documented utility as fungicides for plant pathogen control . This application is directly supported by patented synthetic methodology and offers a clear path for developing next-generation crop protection agents.

Medicinal Chemistry Hit-to-Lead Optimization Campaigns

Leverage the 4,6-difluoro substitution pattern to improve the pharmacokinetic and pharmacodynamic profile of lead compounds. The enhanced lipophilicity and metabolic stability conferred by the fluorine atoms, as evidenced by class-level potency improvements in benzothiazoles (e.g., IC50 = 0.9-1.0 μM against THP-1 leukemia cells ), make this compound a strategic building block for creating more potent and drug-like candidates.

Structure-Activity Relationship (SAR) Studies on Fluorinated Heterocycles

Employ 4,6-difluoro-2-hydrazino-1,3-benzothiazole as a defined, high-purity (≥95%) chemical probe to systematically investigate the impact of di-fluorination on the benzothiazole core. Its well-defined substitution pattern allows for direct comparisons with mono-fluorinated or non-fluorinated analogs to elucidate the precise role of fluorine in modulating biological activity, binding affinity, and physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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